
Z-Val-Asp-Val-Ala-Asp-AFC
Overview
Description
Z-VDVAD-AFC (trifluoroacetate salt): is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin, which can be quantified through its fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-VDVAD-AFC (trifluoroacetate salt) involves the coupling of N-[(phenylmethoxy)carbonyl]-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-L-α-asparagine with trifluoroacetic acid. The reaction conditions typically include the use of formic acid as a solvent, with the compound being soluble at 1 mg/ml .
Industrial Production Methods: : Industrial production methods for Z-VDVAD-AFC (trifluoroacetate salt) are not extensively documented. the process likely involves large-scale peptide synthesis techniques, followed by purification steps to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: : Z-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-2, releasing 7-amino-4-trifluoromethylcoumarin .
Common Reagents and Conditions: : The enzymatic cleavage reaction requires the presence of caspase-2. The reaction conditions include an appropriate buffer system to maintain the enzyme’s activity and stability .
Major Products Formed: : The major product formed from the enzymatic cleavage of Z-VDVAD-AFC (trifluoroacetate salt) is 7-amino-4-trifluoromethylcoumarin, which exhibits fluorescence properties with excitation/emission maxima of 400/505 nm .
Scientific Research Applications
Chemistry: : In chemistry, Z-VDVAD-AFC (trifluoroacetate salt) is used as a fluorogenic substrate to study the activity of caspase-2. Its fluorescence properties allow for the quantification of enzymatic activity .
Biology: : In biological research, this compound is utilized to investigate the role of caspase-2 in apoptosis and other cellular processes. It helps in understanding the mechanisms of cell death and the regulation of proteolytic pathways .
Medicine: : In medical research, Z-VDVAD-AFC (trifluoroacetate salt) is employed to study the involvement of caspase-2 in various diseases, including cancer and neurodegenerative disorders. It aids in the development of therapeutic strategies targeting caspase-2 .
Industry: : In the industrial sector, this compound is used in the development of diagnostic assays and screening tools for caspase-2 activity. Its fluorescence properties make it a valuable tool for high-throughput screening applications .
Mechanism of Action
Mechanism: : Z-VDVAD-AFC (trifluoroacetate salt) exerts its effects through enzymatic cleavage by caspase-2. The cleavage releases 7-amino-4-trifluoromethylcoumarin, which can be quantified through its fluorescence properties .
Molecular Targets and Pathways: : The primary molecular target of Z-VDVAD-AFC (trifluoroacetate salt) is caspase-2. The compound is designed to be specifically cleaved by this enzyme, allowing for the quantification of caspase-2 activity in various biological samples .
Comparison with Similar Compounds
Comparison with Other Compounds: : Z-VDVAD-AFC (trifluoroacetate salt) is unique in its specificity for caspase-2. Other similar compounds include Z-YVAD-AFC (trifluoroacetate salt), which is a fluorogenic substrate for caspase-1 .
List of Similar Compounds
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52)/t20-,25-,26-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXTAPKQMDZKT-UXAYAQJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45F3N6O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


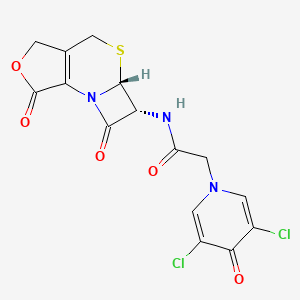

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B1516796.png)


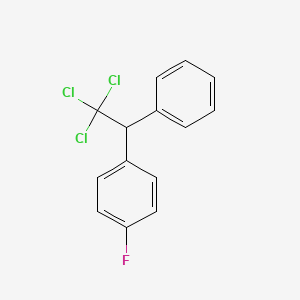
![1,3,5-Tribromo-2-[(2,4,6-tribromophenyl)methyl]benzene](/img/structure/B1516810.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,12S,15S,21S,24S,27S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1516812.png)
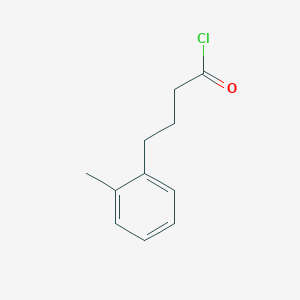

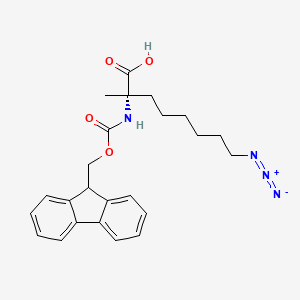

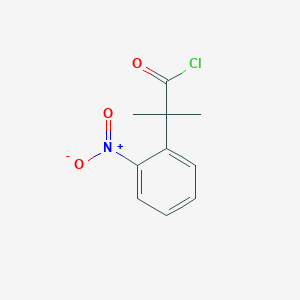
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
